Ethyl 4-bromo-5-chloro-2-fluorobenzoate Ethyl 4-bromo-5-chloro-2-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1505665-00-8
VCID: VC4374538
InChI: InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C=C1F)Br)Cl
Molecular Formula: C9H7BrClFO2
Molecular Weight: 281.51

Ethyl 4-bromo-5-chloro-2-fluorobenzoate

CAS No.: 1505665-00-8

Cat. No.: VC4374538

Molecular Formula: C9H7BrClFO2

Molecular Weight: 281.51

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-5-chloro-2-fluorobenzoate - 1505665-00-8

Specification

CAS No. 1505665-00-8
Molecular Formula C9H7BrClFO2
Molecular Weight 281.51
IUPAC Name ethyl 4-bromo-5-chloro-2-fluorobenzoate
Standard InChI InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2H2,1H3
Standard InChI Key UUPTUDXKEGHBEZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1F)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-bromo-2-chloro-5-fluorobenzoate belongs to the family of halogenated aromatic esters, featuring a benzene ring substituted with bromine at position 4, chlorine at position 2, and fluorine at position 5. The ethyl ester group is attached to the carboxylic acid moiety at position 1. This substitution pattern confers distinct electronic and steric properties, making the compound a versatile intermediate in cross-coupling reactions and heterocyclic synthesis .

Molecular and Structural Data

The compound’s molecular formula, C9H7BrClFO2\text{C}_9\text{H}_7\text{BrClFO}_2, corresponds to a molar mass of 281.51 g/mol . While detailed crystallographic data are unavailable, its structure is validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses reported in patent literature . The spatial arrangement of halogens influences reactivity: bromine’s polarizability enhances electrophilic substitution, while fluorine’s electronegativity stabilizes adjacent reaction centers .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1228376-44-0
Molecular FormulaC9H7BrClFO2\text{C}_9\text{H}_7\text{BrClFO}_2
Molecular Weight281.51 g/mol
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-

Synthesis and Reaction Pathways

The synthesis of ethyl 4-bromo-2-chloro-5-fluorobenzoate is achieved through acid-catalyzed esterification, as detailed in Example 24 of the patent WO2010/65760 .

Synthetic Procedure

A stirred solution of 4-bromo-2-chloro-5-fluorobenzoic acid (10.0 g, 40 mmol) in ethanol (50 mL) is treated with concentrated sulfuric acid (5 mL) dropwise. The mixture is heated to 85°C for 16 hours, after which ethanol is removed under reduced pressure. The crude product is neutralized with saturated sodium bicarbonate, extracted with ethyl acetate, and purified to yield the title compound as an oil (9.0 g, 81%) .

Table 2: Reaction Conditions and Yield

ParameterValue
Starting Material4-Bromo-2-chloro-5-fluorobenzoic acid
CatalystSulfuric acid
SolventEthanol
Temperature85°C
Reaction Time16 hours
Yield81%

Mechanistic Insights

Sulfuric acid protonates the carboxylic acid, rendering it more electrophilic for nucleophilic attack by ethanol. The tetrahedral intermediate collapses to release water, forming the ester. The high yield reflects the efficiency of Fischer esterification under reflux conditions, though prolonged heating may risk side reactions such as transesterification .

Hazard StatementPrecautionary Measure
H302P301+P330+P331
H315P280
H319P305+P351+P338
H335P261

Applications in Chemical Synthesis

Ethyl 4-bromo-2-chloro-5-fluorobenzoate is primarily employed as an intermediate in the synthesis of biologically active molecules. For instance, it serves as a precursor to 3-(5-chloro-4-(5-(8-chloro-6-(trifluoromethyl)imidazo[1,2-f]pyridine-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorophenyl)propanoic acid, a compound investigated for its therapeutic potential . The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl systems common in drug candidates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator